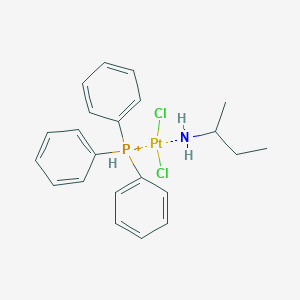

butan-2-amine;dichloroplatinum;triphenylphosphanium

Descripción

The compound "butan-2-amine; dichloroplatinum; triphenylphosphanium" is hypothesized to be a platinum(II) complex incorporating butan-2-amine (a secondary aliphatic amine) and triphenylphosphanium (a phosphonium ion) as ligands. Platinum(II) complexes are widely studied for their antitumor properties, with cisplatin [cis-diamminedichloroplatinum(II)] being the archetype . Modifications to the ligand environment—such as substituting ammonia with bulkier or chiral amines (e.g., butan-2-amine) or incorporating phosphine ligands—can alter solubility, cellular uptake, DNA-binding kinetics, and resistance profiles .

Propiedades

Fórmula molecular |

C22H27Cl2NPPt+ |

|---|---|

Peso molecular |

602.4 g/mol |

Nombre IUPAC |

butan-2-amine;dichloroplatinum;triphenylphosphanium |

InChI |

InChI=1S/C18H15P.C4H11N.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4(2)5;;;/h1-15H;4H,3,5H2,1-2H3;2*1H;/q;;;;+2/p-1 |

Clave InChI |

SLWOGIIIPMRYKA-UHFFFAOYSA-M |

SMILES canónico |

CCC(C)N.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-amine;dichloroplatinum;triphenylphosphanium typically involves the following steps:

Preparation of Butan-2-amine: Butan-2-amine can be synthesized through biocatalytic reductive amination using native amine dehydrogenases.

Formation of Dichloroplatinum Complex: Dichloroplatinum complexes are often prepared by reacting platinum salts with appropriate ligands under controlled conditions.

Combination with Triphenylphosphanium: The final step involves the reaction of butan-2-amine and dichloroplatinum with triphenylphosphanium to form the desired compound. This step requires precise control of reaction conditions to ensure the formation of the complex.

Industrial Production Methods

Industrial production of butan-2-amine;dichloroplatinum;triphenylphosphanium involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using automated systems to control reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

Butan-2-amine;dichloroplatinum;triphenylphosphanium undergoes various chemical reactions, including:

Substitution: Substitution reactions involve replacing one or more ligands in the compound with other ligands, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like p-chloranil, reducing agents, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to higher oxidation states of platinum, while substitution reactions can yield new complexes with different ligands .

Aplicaciones Científicas De Investigación

Butan-2-amine;dichloroplatinum;triphenylphosphanium has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of butan-2-amine;dichloroplatinum;triphenylphosphanium involves its interaction with molecular targets and pathways. For example, the platinum center can form DNA interstrand cross-links, affecting DNA replication and transcription . The compound’s amine and phosphine components also contribute to its overall activity, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Similar Dichloroplatinum(II) Complexes

Ligand Effects on Solubility and Stability

Platinum(II) complexes with aliphatic amines (e.g., 1,2-diaminocyclohexane) often exhibit enhanced water solubility compared to cisplatin, as seen in carboplatin derivatives . For example:

Triphenylphosphanium ligands could increase membrane permeability but may also hinder renal clearance, a common issue with cisplatin .

Cytotoxicity and Mechanisms of Action

Cisplatin’s cytotoxicity arises from DNA crosslinking, but ligand substitutions can shift mechanisms. For instance:

- Cis-(Pt(AF)₂Cl₂) (3-aminoflavone ligands) induces apoptosis more efficiently than cisplatin but forms fewer DNA crosslinks .

- Plato [(1,2-diamino-4-nitrobenzene)dichloroplatinum(II)] shows hypoxia-selective cytotoxicity, unlike cisplatin .

- Chiral ethylenediamine derivatives with hydroxyl groups exhibit higher antitumor activity in murine models .

Resistance Profiles

Resistance to cisplatin often stems from reduced cellular accumulation or enhanced DNA repair . Complexes with non-classical ligands may overcome this:

- Acridine-carboxamide-Pt(II) complexes retain activity in cisplatin-resistant P388 leukemia cells .

- Butan-2-amine-Pt(II) analogs might exploit alternative uptake pathways (e.g., amino acid transporters), as seen in K562 cells resistant to cisplatin .

Research Findings and Data

Antitumor Activity in Murine Models

*T/C %: Treated vs. control tumor growth inhibition.

Cellular Accumulation in Resistant Lines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.